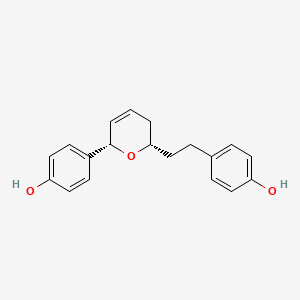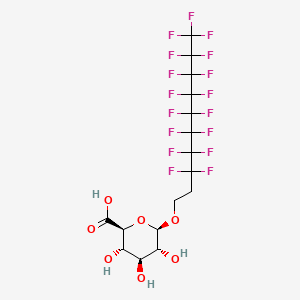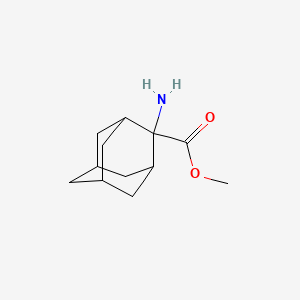
1,3-Cyclohexanedione-13C6
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,3-cyclohexanedione derivative from substituted benzlacetone has been reported in the literature . Another study revisited the traditional consecutive Michael−Claisen [3 + 3] process (MC- [3 + 3]) promising the synthesis of cyclohexane-1,3-dione derivatives from nonactivated simple ketones and enoates .Molecular Structure Analysis
The molecular structure of 1,3-Cyclohexanedione-13C6 has been investigated in the gas phase at nozzle temperatures of 379K and 383K respectively . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The loading amounts and concentrations of reactant 1,3-cyclohexanedione affect reaction rates and outcomes . In certain cases, reactions with higher concentrations of 1,3-cyclohexanedione were slower than those with lower concentrations .Physical And Chemical Properties Analysis
1,3-Cyclohexanedione-13C6 has a molecular weight of 112.13 g/mol . The physical and chemical properties of 1,3-Cyclohexanedione-13C6 have been documented in various databases .Wissenschaftliche Forschungsanwendungen
Herbicide Development
1,3-Cyclohexanedione-13C6 is used in the development of herbicides . It’s a key component in the design and synthesis of novel cyclohexanedione derivations containing pyrazole and pyridine groups . These derivations are potential inhibitors of 4-Hydroxyphenylpyruvate dioxygenase (HPPD), an important target enzyme in the development of herbicides . Some of these compounds have shown significant inhibitory effects on monocotyledon and dicotyledonous weeds .
Organic Chemistry Precursor
1,3-Cyclohexanedione-13C6 and its derivatives are considered versatile reagents for the synthesis of different derivatives . Due to its active dicarbonyl groups, the methylene moiety at C2 possesses high activity . The hydroxyl groups (enol form) react prior to the methylene at C2 with electrophilic reagents, favoring the synthesis of different heterocyclic products .
Solid-State Radical Reactions
1,3-Cyclohexanedione-13C6 is used in solid-state radical reactions with in situ generated imines . These reactions proceed efficiently by mechanical milling at room temperature, achieving good to excellent yields .
Synthesis of Pyruvate Dioxygenase Inhibitors
1,3-Cyclohexanedione-13C6 and its derivatives are used as starting materials for the synthesis of triketone herbicides . These herbicides are used as inhibitors of 4-hydroxyphenyl-pyruvate dioxygenase (HPPD), a key enzyme of the tyrosine transformation pathway common for plants and animals .
Development of Antimalarial Agents
Variety of different derivatives of 1,3-Cyclohexanedione are used in various applications including the development of antimalarial agents .
Plant Growth Promoters
1,3-Cyclohexanedione derivatives are also used as plant growth promoters .
Wirkmechanismus
Target of Action
1,3-Cyclohexanedione-13C6 is an organic compound with the formula (CH2)4(CO)2 . It is a colorless compound that occurs naturally . The primary target of 1,3-Cyclohexanedione-13C6 is cyclohexanedione hydrolase , an enzyme that catalyzes the hydrolysis of cyclohexanedione.
Mode of Action
The compound exists mainly as the enol tautomer . It interacts with its target, cyclohexanedione hydrolase, through a process known as enolization . This interaction results in changes in the structure and function of the enzyme, thereby affecting its activity.
Biochemical Pathways
It is known that the compound is produced by semi-hydrogenation of resorcinol . This process involves the reduction of resorcinol to 1,3-Cyclohexanedione-13C6, which then exists predominantly as the enol tautomer .
Pharmacokinetics
It is known that the compound is a substrate for cyclohexanedione hydrolase , suggesting that it may be metabolized by this enzyme. The impact of these properties on the bioavailability of the compound is currently unknown.
Result of Action
It is known that the compound can react under acid catalysis with alcohols to form 3-alkoxyenones . This suggests that the compound may have a role in the formation of these substances.
Action Environment
It has been observed that the loading amounts and concentrations of reactant 1,3-cyclohexanedione affect reaction rates and outcomes . In certain cases, reactions with higher concentrations of 1,3-cyclohexanedione were slower than those with lower concentrations . This suggests that the compound’s action may be influenced by its concentration in the environment.
Zukünftige Richtungen
The loading and concentration of reactant 1,3-cyclohexanedione affect the reaction rate and the amount of catalyst required . By minimizing the use of the cyclic 1,3-dione derivatives and by tuning the concentrations of the reactants and the catalyst, the catalyst amount was cut by 450-fold compared to that used under previously reported conditions, and the desired products were obtained in higher yields with higher diastereoselectivities in shorter reaction times . This understanding of the factors that affect catalyst loading is necessary for the development of catalysts and catalyzed chemical transformations and for minimization of the amount of catalyst used .
Eigenschaften
IUPAC Name |
(1,2,3,4,5,6-13C6)cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-5-2-1-3-6(8)4-5/h1-4H2/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSLFCCWAKVHIW-IDEBNGHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[13CH2][13C](=O)[13CH2][13C](=O)[13CH2]1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.083 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Cyclohexanedione-13C6 | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

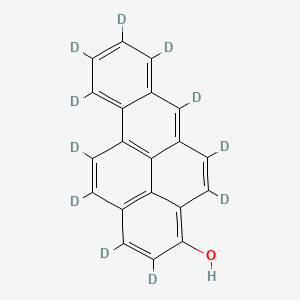

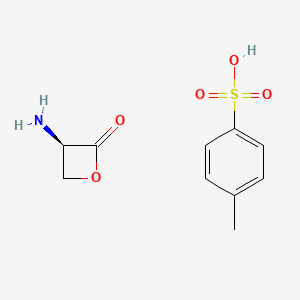
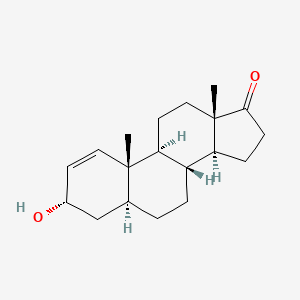
![2,7-Dimethylbenz[a]anthracene](/img/structure/B588324.png)

![3-[2-(Diethylamino)ethyl]aniline](/img/structure/B588330.png)
